8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline
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Overview
Description
8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a long chain of ethoxy groups terminated by a phenoxy group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline typically involves multiple steps, starting from the quinoline core. The process generally includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of Ethoxy Groups: The ethoxy groups are introduced through a series of etherification reactions. This involves the reaction of the quinoline core with ethylene oxide or ethylene glycol derivatives under basic conditions.
Introduction of the Phenoxy Group: The final step involves the reaction of the intermediate compound with phenol or a phenol derivative to introduce the phenoxy group at the terminal position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The ethoxy and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- 2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- Triethylene glycol monophenyl ether
Uniqueness
8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline is unique due to its specific quinoline core and the extended chain of ethoxy groups terminated by a phenoxy group. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
65496-13-1 |
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Molecular Formula |
C23H27NO5 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
8-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]quinoline |
InChI |
InChI=1S/C23H27NO5/c1-2-8-21(9-3-1)28-18-16-26-14-12-25-13-15-27-17-19-29-22-10-4-6-20-7-5-11-24-23(20)22/h1-11H,12-19H2 |
InChI Key |
BIOQHERYWDGFAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOCCOCCOC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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